molecular formula C21H22O3 B3668145 5-[(2,5-DIMETHYLPHENYL)METHOXY]-3,4,7-TRIMETHYL-2H-CHROMEN-2-ONE

5-[(2,5-DIMETHYLPHENYL)METHOXY]-3,4,7-TRIMETHYL-2H-CHROMEN-2-ONE

Cat. No.: B3668145
M. Wt: 322.4 g/mol
InChI Key: PQMVBZTTYYRIAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2,5-DIMETHYLPHENYL)METHOXY]-3,4,7-TRIMETHYL-2H-CHROMEN-2-ONE is a synthetic organic compound with a complex structure. It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,5-DIMETHYLPHENYL)METHOXY]-3,4,7-TRIMETHYL-2H-CHROMEN-2-ONE typically involves multiple steps, including the formation of the chromen-2-one core and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This can include the use of high-yielding reagents and catalysts, as well as efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-[(2,5-DIMETHYLPHENYL)METHOXY]-3,4,7-TRIMETHYL-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, allowing for further functionalization of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for coupling reactions). The reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

5-[(2,5-DIMETHYLPHENYL)METHOXY]-3,4,7-TRIMETHYL-2H-CHROMEN-2-ONE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[(2,5-DIMETHYLPHENYL)METHOXY]-3,4,7-TRIMETHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, leading to the modulation of their activity. The exact mechanism may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-[(2,5-DIMETHYLPHENYL)METHOXY]-3,4,7-TRIMETHYL-2H-CHROMEN-2-ONE include other chromen-2-one derivatives such as:

Uniqueness

What sets this compound apart is its specific substitution pattern and functional groups, which can confer unique biological activities and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5-[(2,5-dimethylphenyl)methoxy]-3,4,7-trimethylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O3/c1-12-6-7-14(3)17(8-12)11-23-18-9-13(2)10-19-20(18)15(4)16(5)21(22)24-19/h6-10H,11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQMVBZTTYYRIAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)COC2=CC(=CC3=C2C(=C(C(=O)O3)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(2,5-DIMETHYLPHENYL)METHOXY]-3,4,7-TRIMETHYL-2H-CHROMEN-2-ONE
Reactant of Route 2
Reactant of Route 2
5-[(2,5-DIMETHYLPHENYL)METHOXY]-3,4,7-TRIMETHYL-2H-CHROMEN-2-ONE
Reactant of Route 3
Reactant of Route 3
5-[(2,5-DIMETHYLPHENYL)METHOXY]-3,4,7-TRIMETHYL-2H-CHROMEN-2-ONE
Reactant of Route 4
5-[(2,5-DIMETHYLPHENYL)METHOXY]-3,4,7-TRIMETHYL-2H-CHROMEN-2-ONE
Reactant of Route 5
5-[(2,5-DIMETHYLPHENYL)METHOXY]-3,4,7-TRIMETHYL-2H-CHROMEN-2-ONE
Reactant of Route 6
5-[(2,5-DIMETHYLPHENYL)METHOXY]-3,4,7-TRIMETHYL-2H-CHROMEN-2-ONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.